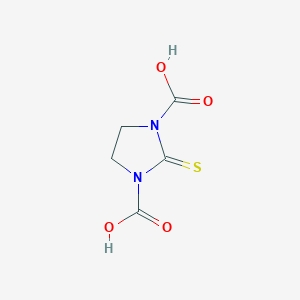
2-Sulfanylideneimidazolidine-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sulfanylideneimidazolidine-1,3-dicarboxylic acid is a chemical compound that belongs to the class of imidazolidine derivatives. This compound is characterized by the presence of a sulfanylidene group attached to an imidazolidine ring, which also contains two carboxylic acid groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanylideneimidazolidine-1,3-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a thiocarbonyl compound, followed by the introduction of carboxylic acid groups through subsequent reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylideneimidazolidine-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alcohols, amines, and acid chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, esters, amides, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Sulfanylideneimidazolidine-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Sulfanylideneimidazolidine-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Oxoimidazolidine-1,3-dicarboxylic acid: Similar structure but with an oxo group instead of a sulfanylidene group.
2-Thioxoimidazolidine-1,3-dicarboxylic acid: Contains a thioxo group instead of a sulfanylidene group.
Uniqueness
2-Sulfanylideneimidazolidine-1,3-dicarboxylic acid is unique due to the presence of the sulfanylidene group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with oxo or thioxo derivatives, making it a valuable compound for various applications.
Properties
CAS No. |
755710-18-0 |
|---|---|
Molecular Formula |
C5H6N2O4S |
Molecular Weight |
190.18 g/mol |
IUPAC Name |
2-sulfanylideneimidazolidine-1,3-dicarboxylic acid |
InChI |
InChI=1S/C5H6N2O4S/c8-4(9)6-1-2-7(3(6)12)5(10)11/h1-2H2,(H,8,9)(H,10,11) |
InChI Key |
FDLQIHHHALOVJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=S)N1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















